molecular formula C9H7F3O2S B14761843 3-(Methylthio)-5-(trifluoromethoxy)benzaldehyde

3-(Methylthio)-5-(trifluoromethoxy)benzaldehyde

Katalognummer: B14761843
Molekulargewicht: 236.21 g/mol
InChI-Schlüssel: JVEYANQWPAQUDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Methylthio)-5-(trifluoromethoxy)benzaldehyde is an organic compound characterized by the presence of a trifluoromethoxy group and a methylthio group attached to a benzaldehyde core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong bases and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of 3-(Methylthio)-5-(trifluoromethoxy)benzaldehyde may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality. The use of catalysts and specific reaction conditions can further enhance the efficiency of the industrial synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Methylthio)-5-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethoxy and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(Methylthio)-5-(trifluoromethoxy)benzaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-(Methylthio)-5-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biomolecules. The methylthio group can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can modulate biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Methylthio)-4-(trifluoromethoxy)benzaldehyde
  • 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde

Uniqueness

3-(Methylthio)-5-(trifluoromethoxy)benzaldehyde is unique due to the specific positioning of the trifluoromethoxy and methylthio groups on the benzaldehyde core. This unique arrangement can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds.

Eigenschaften

Molekularformel

C9H7F3O2S

Molekulargewicht

236.21 g/mol

IUPAC-Name

3-methylsulfanyl-5-(trifluoromethoxy)benzaldehyde

InChI

InChI=1S/C9H7F3O2S/c1-15-8-3-6(5-13)2-7(4-8)14-9(10,11)12/h2-5H,1H3

InChI-Schlüssel

JVEYANQWPAQUDL-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC(=CC(=C1)OC(F)(F)F)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.